Methyl 4-benzamido-2-oxobut-3-enoate
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Overview
Description
Methyl 4-benzamido-2-oxobut-3-enoate is an organic compound with the molecular formula C12H11NO4. It is a derivative of benzamide and is characterized by the presence of an ester group and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-benzamido-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with acetoacetic ester under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzamido-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-benzamido-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-benzamido-2-oxobut-3-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the specific conditions. Its reactivity is influenced by the presence of the ester and keto groups, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxobut-3-enoate: Similar in structure but lacks the benzamido group.
Methyl 4-(dimethylamino)-2-oxobut-3-enoate: Contains a dimethylamino group instead of the benzamido group.
Properties
CAS No. |
116253-86-2 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 4-benzamido-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)10(14)7-8-13-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15) |
InChI Key |
BGXWPQNOPNMZGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C=CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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